molecular formula C17H11NO4S2 B281556 N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide

N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide

Cat. No. B281556
M. Wt: 357.4 g/mol
InChI Key: WFBOYGLJHLAKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide, also known as HONH-TSA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to induce apoptosis (programmed cell death) by inhibiting the activity of proteins involved in cell survival and proliferation. In addition, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, suggesting its potential use as an anti-inflammatory agent.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to induce cell death and inhibit cell proliferation. In addition, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to reduce the production of inflammatory mediators in immune cells. However, the exact biochemical and physiological effects of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide in different cell types and concentrations require further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide is its high purity and stability, which makes it suitable for use in various lab experiments. In addition, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to have low toxicity in animal models, suggesting its potential use as a safe and effective therapeutic agent. However, one of the limitations of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide is its limited solubility in water, which may hinder its use in certain applications.

Future Directions

There are several future directions for the research and development of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide. One potential direction is the further investigation of its anticancer and anti-inflammatory properties, particularly in animal models and clinical trials. In addition, the use of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide in the development of OLEDs and OFETs could be explored further, with a focus on improving its stability and efficiency. Furthermore, the development of new synthetic methods for N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide could lead to the production of more efficient and cost-effective compounds with similar properties.

Synthesis Methods

The synthesis of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide involves the reaction of 4-hydroxybenzaldehyde and 2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide in high purity.

Scientific Research Applications

N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In materials science, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been explored for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In analytical chemistry, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been utilized as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C17H11NO4S2

Molecular Weight

357.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide

InChI

InChI=1S/C17H11NO4S2/c19-11-6-4-10(5-7-11)18-24(21,22)15-9-8-14-16-12(15)2-1-3-13(16)17(20)23-14/h1-9,18-19H

InChI Key

WFBOYGLJHLAKQU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)S(=O)(=O)NC4=CC=C(C=C4)O

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)S(=O)(=O)NC4=CC=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.